molecular formula C17H13ClN2O4 B6623555 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide

2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide

Cat. No.: B6623555
M. Wt: 344.7 g/mol
InChI Key: DPZLYMGOQFCWMX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a pyridine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-methylpyridine with a suitable amine to form a methylamide intermediate. This intermediate is then reacted with furan-3-carboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Shares a similar pyridine ring structure.

    2-chloro-N-(2-chloro-4-methyl-3-pyridyl)pyridine-3-carboxamide: Similar in having a pyridine ring and a carboxamide group.

Uniqueness

2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide is unique due to the presence of the furan ring and the methoxyphenoxy group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-22-11-4-6-12(7-5-11)24-17-14(3-2-9-19-17)20-16(21)13-8-10-23-15(13)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZLYMGOQFCWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=N2)NC(=O)C3=C(OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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